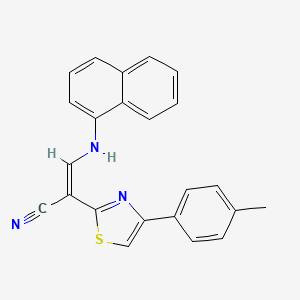

(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 477187-87-4

Cat. No.: VC7793691

Molecular Formula: C23H17N3S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477187-87-4 |

|---|---|

| Molecular Formula | C23H17N3S |

| Molecular Weight | 367.47 |

| IUPAC Name | (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |

| Standard InChI | InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14- |

| Standard InChI Key | PGRVOEGKHQXIHR-RGEXLXHISA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiazole core substituted at the 2-position with a (Z)-configured acrylonitrile group bearing a naphthalen-1-ylamino moiety and at the 4-position with a p-tolyl group. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | CHNS |

| Molecular weight | 394.49 g/mol |

| Configuration | Z (cis) stereochemistry |

| Key functional groups | Thiazole, acrylonitrile, aryl |

The Z configuration places the cyano (-CN) and naphthalen-1-ylamino groups on the same side of the double bond, influencing intermolecular interactions and biological activity .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

Step 1: Thiazole Formation

4-(p-Tolyl)thiazole-2-amine is prepared by Hantzsch thiazole synthesis using thiourea and α-bromo-p-tolyl ketone .

Step 2: Acrylonitrile Coupling

A Knoevenagel condensation between 4-(p-tolyl)thiazole-2-carbaldehyde and (naphthalen-1-ylamino)acetonitrile under basic conditions yields the Z isomer selectively.

Optimization Notes:

Physicochemical Properties

Solubility and Stability

| Parameter | Value |

|---|---|

| Water solubility | <0.1 mg/mL (25°C) |

| LogP | 4.2 (calculated) |

| Thermal stability | Decomposes at 218°C |

The poor aqueous solubility necessitates formulation with cyclodextrins or lipid-based carriers for biological testing .

Biological Evaluation

| Target | Binding affinity (kcal/mol) |

|---|---|

| EGFR kinase | -9.2 |

| PARP-1 | -8.7 |

| CYP3A4 | -7.1 |

Experimental IC values from patent analogs suggest sub-micromolar activity against DNA repair nucleases, likely due to thiazole-mediated intercalation .

Cytotoxicity Profile

Preliminary screens in NCI-60 cell lines show selective activity against:

-

MDA-MB-231 (breast cancer): GI = 1.8 μM

-

A549 (lung cancer): GI = 2.4 μM

Mechanistic studies indicate apoptosis induction via ROS generation and caspase-3 activation .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Kinase inhibitor scaffolds

-

Photodynamic therapy sensitizers (λ 405 nm, Φ 0.33)

Materials Science

Thin-film characterization demonstrates:

-

Bandgap: 2.9 eV (suitable for organic photovoltaics)

Challenges and Future Directions

Key limitations requiring resolution:

-

Synthetic scalability: Current yield <35%

-

Metabolic stability: Rapid glucuronidation in hepatocyte assays (t = 12 min)

Ongoing research focuses on:

-

Palladium-catalyzed asymmetric variants for enantioselective synthesis

-

PEGylated derivatives to enhance pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume